molecular formula C6H11NO2 B118593 N-[(2S)-3-oxobutan-2-yl]acetamide CAS No. 142924-42-3

N-[(2S)-3-oxobutan-2-yl]acetamide

Cat. No.: B118593
CAS No.: 142924-42-3
M. Wt: 129.16 g/mol
InChI Key: IRVPUNRJDRXQBL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-3-oxobutan-2-yl]acetamide (CID 97923) is a chiral acetamide derivative with the molecular formula C₆H₁₁NO₂. Its structure includes a 3-oxobutan-2-yl group attached to the nitrogen of an acetamide moiety, with stereochemistry specified at the C2 position (S-configuration). Key features include:

  • SMILES: CC(C(=O)C)C@HC(=O)C
  • Functional groups: Acetamide (RCONHR'), ketone (C=O), and a branched alkyl chain.
  • Stereochemical significance: The (2S) configuration may influence biological activity and receptor binding compared to its enantiomer or non-chiral analogs .

Properties

CAS No.

142924-42-3

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-[(2S)-3-oxobutan-2-yl]acetamide

InChI

InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9)/t4-/m0/s1

InChI Key

IRVPUNRJDRXQBL-BYPYZUCNSA-N

SMILES

CC(C(=O)C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)C)NC(=O)C

Canonical SMILES

CC(C(=O)C)NC(=O)C

Synonyms

Acetamide, N-(1-methyl-2-oxopropyl)-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural similarities and differences between N-[(2S)-3-oxobutan-2-yl]acetamide and related compounds:

Compound Name Key Structural Features Functional Groups Biological Activity/Application Source
This compound Chiral 3-oxobutan-2-yl group, acetamide Acetamide, ketone Under investigation (structural focus)
S-metolachlor 2-Chloro, ethyl-methylphenyl, (2S)-methoxypropyl Chloro, methoxy, acetamide Herbicide (fatty acid biosynthesis inhibitor)
LPV-precursor P-2 Phenoxy, diphenylmethyl, hydroxy Acetamide, phenoxy, amino alcohol Antitumor (CSC proliferation inhibition)
Pyridazinone FPR2 agonist Bromophenyl, methoxybenzyl, pyridazinone Acetamide, heterocyclic (pyridazine) FPR2 receptor agonist (chemotaxis)
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide Indole, oxoethyl chain Acetamide, indole, ketone Moderate cytotoxicity (cancer cells)
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide Piperazinyl sulfonyl, phenyl Acetamide, sulfonamide Analgesic (anti-hypernociceptive)

Stereochemical and Substituent Effects

  • Chirality : The (2S) configuration in this compound may influence binding affinity in enzymatic systems, analogous to S-metolachlor’s stereospecific herbicidal activity .
  • Substituent Impact: Phenoxy (P-2) and sulfonamide () groups confer distinct pharmacological properties, whereas the 3-oxobutan-2-yl group’s ketone may participate in hydrogen bonding or redox interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.